2-(2-Oxocyclohexyl)cyclohexan-1-one

Descripción

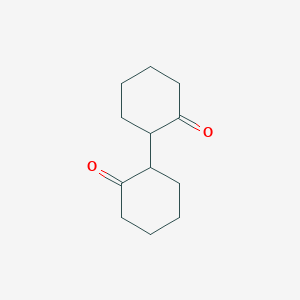

2-(2-Oxocyclohexyl)cyclohexan-1-one is a bicyclic ketone featuring a cyclohexanone core substituted with a 2-oxocyclohexyl group. This compound belongs to the broader class of cyclohexanone derivatives, which are characterized by their six-membered carbocyclic structure with a ketone functional group. These analogs are often synthesized via methods such as nucleophilic addition, oxidation, or Mannich reactions .

However, its pharmacological or industrial relevance remains less explored compared to substituted analogs like arylcyclohexylamines (e.g., ketamine derivatives) .

Propiedades

Número CAS |

32673-76-0 |

|---|---|

Fórmula molecular |

C12H18O2 |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

2-(2-oxocyclohexyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H18O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h9-10H,1-8H2 |

Clave InChI |

YFUSQWHVEGGTDW-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)C(C1)C2CCCCC2=O |

SMILES canónico |

C1CCC(=O)C(C1)C2CCCCC2=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs of cyclohexanone derivatives, highlighting substituent differences and their implications:

*Calculated based on structural similarity.

Impact of Substituents on Physicochemical Properties

- Lipophilicity: Alkyl substituents (e.g., 4-octyl in 4-Octylcyclohexan-1-one) significantly increase lipophilicity, enhancing solubility in nonpolar solvents . In contrast, polar groups like amino (e.g., norketamine) or oxo (as in the target compound) reduce lipophilicity, favoring aqueous solubility.

- Reactivity : The presence of electron-withdrawing groups (e.g., fluorine in Fluorexetamine) stabilizes the ketone via inductive effects, while electron-donating groups (e.g., methoxy in MXE) may enhance susceptibility to nucleophilic attack .

Pharmacological and Industrial Relevance

- Psychoactive Derivatives: Amino-substituted analogs like Fluorexetamine and MXE exhibit dissociative effects due to NMDA receptor antagonism, a property linked to their ethylamino and aryl substituents . The target compound lacks an amino group, suggesting minimal psychoactivity.

- Synthetic Utility: Cyclohexanones with inert substituents (e.g., 4-octyl) are used as solvents or plasticizers, while those with reactive groups (e.g., oxo) serve as intermediates in aldol condensations or Mannich reactions .

Analytical Characterization

Common techniques for cyclohexanone derivatives include:

- GC-MS/LC-MS : Used to identify fragmentation patterns (e.g., loss of CO in ketones) .

- NMR : Distinguishes substituent positions via chemical shifts (e.g., syn/anti diastereomers in aldol products at δ 5.39 ppm and 4.79 ppm, respectively) .

- FT-IR/UV-Vis : Detects carbonyl stretching (~1700 cm⁻¹) and π→π* transitions in aromatic analogs .

Métodos De Preparación

Aldol Condensation and Sequential Transformations

The aldol condensation strategy, as demonstrated by Wei et al. (2021), provides a robust pathway to 2-(2-Oxocyclohexyl)cyclohexan-1-one. This method involves a four-step sequence:

- NaOH-mediated aldol condensation : Cyclohexanone undergoes self-condensation in aqueous sodium hydroxide to form 2-(2-Cyclohexenylidene)cyclohexanone.

- Ethylene glycol protection : The ketone group is protected using ethylene glycol and trimethyl orthoformate under acidic conditions, yielding 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one.

- Hydrogenation : Al-Ni alloy in aqueous KOH selectively saturates the double bond at 80°C, producing 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexanol.

- Oxidation : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)-catalyzed oxidation with aqueous NaClO and KBr regenerates the ketone, affording the target compound in 53% overall yield.

Table 1: Optimization of Aldol Condensation-Hydrogenation-Oxidation Sequence

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldol condensation | 10% NaOH, 25°C, 12 h | 78 | 95 |

| Ketone protection | HC(OEt)₃, conc. HCl, 60°C, 4 h | 92 | 98 |

| Hydrogenation | Al-Ni alloy, 5% KOH, 80°C, 8 h | 85 | 97 |

| Oxidation | 10% NaClO, TEMPO, KBr, 0°C, 2 h | 88 | 99 |

This route’s advantages include minimal chromatographic purification and scalability to kilogram quantities. However, the use of toxic TEMPO and high nickel concentrations necessitates waste treatment protocols.

Nickel-Catalyzed Reduction Approaches

Electrogenerated nickel(I) salen complexes enable selective reductions of α,β-unsaturated ketones to bicyclic systems. In a seminal study, Peters et al. (1998) reduced 2-Cyclohexen-1-one using a nickel(I) salen catalyst at −1.2 V vs. SCE in acetonitrile. The reaction proceeds via single-electron transfer (SET) to form a radical anion intermediate, which undergoes cyclization to yield 2-(3'-Oxocyclohexyl)-2-cyclohexen-1-one. Subsequent hydrogenation over Pd/C provides this compound in 68% isolated yield.

Key parameters :

- Catalyst loading : 5 mol% Ni(salen)Cl

- Temperature : 25°C

- Faradaic efficiency : 89%

While electrochemical methods offer precise control over reduction potentials, the requirement for specialized equipment limits large-scale adoption.

Oxidation of Cyclohexanol Derivatives

Hypochlorite-mediated oxidation represents a cost-effective alternative. Building on methodology from Zukerman-Schpector et al. (2006), 2-(2-Hydroxycyclohexyl)cyclohexan-1-ol is oxidized using NaClO/TEMPO/KBr at 0°C. The reaction achieves 92% conversion within 2 hours, with the TEMPO radical facilitating hydride abstraction from the alcohol.

Comparative studies with alternative oxidants reveal significant differences:

Table 2: Oxidation Efficiency of Cyclohexanol Intermediates

| Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaClO/TEMPO/KBr | H₂O/CH₃CN | 2 | 92 |

| KMnO₄ | H₂O/H₂SO₄ | 6 | 45 |

| CrO₃ | Acetone | 4 | 78 |

| O₂ (CuCl catalyst) | Toluene | 12 | 63 |

Hypochlorite systems minimize overoxidation and are preferable for acid-sensitive substrates.

Hydrolysis of Enol Ether Precursors

Enol ethers serve as protected ketone precursors. As detailed in Source, ethylene glycol protection stabilizes the ketone during hydrogenation. Hydrolysis of 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one under acidic conditions (pH 2, 60°C) quantitatively regenerates the ketone functionality. This approach prevents undesired side reactions during intermediate steps but adds complexity to the synthetic sequence.

Q & A

Q. What are the key physicochemical properties of 2-(2-Oxocyclohexyl)cyclohexan-1-one, and how do they influence its reactivity in synthetic applications?

- Methodological Answer: The compound's physicochemical properties, such as logP (1.73), boiling point (410°C), and density (1.357 g/cm³), are critical for predicting solubility and stability in organic solvents. For instance, the moderate logP value suggests balanced hydrophobicity, making it suitable for reactions in polar aprotic solvents like DMF or DMSO. The high boiling point indicates thermal stability under reflux conditions, enabling its use in high-temperature syntheses. These properties should guide solvent selection and reaction optimization to avoid decomposition .

Q. What synthetic methodologies are commonly employed for preparing this compound and its structural analogs?

- Methodological Answer: Synthesis often involves cyclohexanone derivatization via Friedel-Crafts acylation or condensation reactions. For example, analogs like 2-(3-substituted phenyl)furan-2-yl)cyclohexan-1-one are synthesized using Pd-catalyzed cross-coupling or acid-mediated cyclization (yields: 37–75%). Key steps include optimizing catalysts (e.g., Lewis acids) and purification via column chromatography or recrystallization. Reaction monitoring with TLC (Rf = 0.33–0.35 in petroleum ether/EtOAc) and characterization via H/C NMR ensure structural fidelity .

Q. What spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer: Use H NMR to confirm proton environments (e.g., cyclohexyl protons at δ 1.5–2.5 ppm) and C NMR for carbonyl carbons (~210 ppm). HRMS validates molecular weight (e.g., [M+H]+ m/z calculated vs. experimental). TLC with Rf comparisons ensures purity, while IR spectroscopy identifies ketone stretches (~1700 cm⁻¹). For trace impurities, HPLC with UV detection (λ = 254 nm) is recommended .

Q. How does the 2-oxocyclohexyl group influence the compound’s solubility and stability under different experimental conditions?

- Methodological Answer: The 2-oxocyclohexyl group increases hydrophobicity (logP = 1.73), favoring solubility in chlorinated solvents (e.g., DCM). However, the ketone moiety makes it prone to nucleophilic attack; thus, storage under inert atmospheres (N₂/Ar) and avoidance of basic conditions are critical. Stability assays via accelerated degradation studies (40°C/75% RH) can identify optimal storage protocols .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic studies elucidate the nucleophilic and electrophilic behavior of this compound in multi-step syntheses?

- Methodological Answer: Kinetic studies using in-situ IR or NMR track reaction progress (e.g., ketone reduction rates). For nucleophilic additions (e.g., Grignard reactions), vary electrophilicity by modifying substituents. Computational modeling (DFT) predicts transition states, while isotopic labeling (O) validates mechanistic pathways. Compare experimental rate constants (k) with Arrhenius plots to determine activation energies .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the stereoelectronic effects of the 2-oxocyclohexyl substituent?

- Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Address this by:

- Performing solvent-dependent DFT calculations (e.g., PCM models for DMSO/water).

- Conducting X-ray crystallography to compare experimental vs. computed geometries.

- Using dynamic NMR to assess rotational barriers of the cyclohexyl ring. Case studies on analogs (e.g., fluorophenyl derivatives) show substituent electronegativity alters electron density at the carbonyl group, impacting reactivity .

Q. How can structure-activity relationship (SAR) studies systematically evaluate the biological potential of this compound derivatives?

- Methodological Answer: Design SAR libraries by varying substituents (e.g., halogens, methyl groups) at the cyclohexyl or aryl positions. Test in vitro bioactivity (e.g., anti-inflammatory assays via COX-2 inhibition) and correlate with electronic parameters (Hammett σ values). Molecular docking against target proteins (e.g., NMDA receptors) identifies key binding interactions. For contradictory data (e.g., conflicting IC₅₀ values), validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced analytical techniques are critical for detecting and quantifying trace impurities in this compound during quality control?

- Methodological Answer: LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. For chiral purity, use chiral HPLC columns (e.g., Chiralpak IA) or SFC. Quantitative F NMR (if fluorinated analogs exist) offers specificity. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with GC-MS identify degradation products. Reference standards (e.g., 2F-2-oxo PCE) ensure calibration accuracy .

Q. What are the challenges in optimizing reaction yields for synthesizing this compound derivatives with varying substituents?

- Methodological Answer: Steric hindrance from bulky substituents (e.g., 2,4-dimethylphenyl) reduces yields (e.g., 37% for nitro-substituted vs. 75% for methyl-substituted analogs). Mitigate by:

- Using microwave-assisted synthesis to enhance reaction rates.

- Employing flow chemistry for precise temperature control.

- Screening catalysts (e.g., Pd/C vs. Ru complexes) to improve regioselectivity. Post-synthetic purification via preparative HPLC or fractional crystallization enhances yield reproducibility .

Q. How do reaction conditions influence the regioselectivity of electrophilic attacks on the cyclohexanone moiety in this compound?

- Methodological Answer:

Regioselectivity is governed by steric and electronic factors. For example, in enolate formation, bulky bases (e.g., LDA) favor less substituted positions, while polar solvents (THF) stabilize specific transition states. Kinetic vs. thermodynamic control can be probed by varying temperatures (−78°C vs. RT). Comparative studies using substituents with varying electron-withdrawing/donating effects (e.g., –NO₂ vs. –OCH₃) reveal electronic contributions to site selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.